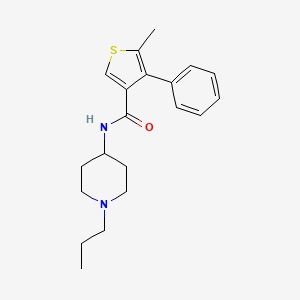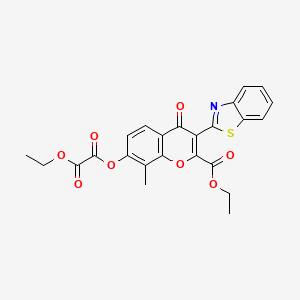
5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide
Übersicht
Beschreibung
5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s as a potential analgesic drug, but its use was discontinued due to its neurotoxic effects. However, MPTP has since become a valuable tool in studying Parkinson's disease, as it can selectively destroy dopaminergic neurons in the brain.
Wirkmechanismus
5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide is metabolized in the brain to form MPP+, a highly toxic compound that selectively destroys dopaminergic neurons. MPP+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and physiological effects:
The selective destruction of dopaminergic neurons in the brain by 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide leads to a decrease in dopamine levels, which is a hallmark of Parkinson's disease. This results in a range of symptoms, including tremors, rigidity, and bradykinesia. 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide also causes oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide has several advantages for lab experiments. It is a well-established model of Parkinson's disease and can reliably induce dopaminergic neuron degeneration. 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide is also relatively easy to administer and can be used in a variety of animal models. However, there are also limitations to using 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide in lab experiments. The neurotoxic effects of 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide are irreversible, which means that animals cannot recover from the induced damage. Additionally, 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide only selectively destroys dopaminergic neurons, which may not accurately reflect the complex pathology of Parkinson's disease.
Zukünftige Richtungen
There are several future directions for research involving 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms of 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide-induced neurodegeneration. Another area of interest is the use of 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide in combination with other neurotoxins to model more complex neurodegenerative diseases. Finally, there is also interest in developing new animal models of Parkinson's disease that more accurately reflect the human pathology.
Wissenschaftliche Forschungsanwendungen
5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide has been widely used in scientific research to model Parkinson's disease in animals. When administered to animals, 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments.
Eigenschaften
IUPAC Name |
5-methyl-4-phenyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-3-11-22-12-9-17(10-13-22)21-20(23)18-14-24-15(2)19(18)16-7-5-4-6-8-16/h4-8,14,17H,3,9-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMPBECADSXOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CSC(=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-phenyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(methoxymethyl)-6-methyl-3-[(4-nitrobenzylidene)amino]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4735779.png)

![4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4735785.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-(4-fluorobenzyl)methanesulfonamide](/img/structure/B4735792.png)
![N-(4-methoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4735803.png)
![1-benzyl-4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}piperazine](/img/structure/B4735809.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4735817.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4735823.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4735828.png)

![2-({ethyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4735843.png)
![2-[(3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4735851.png)
